molecular formula C9H6ClF3O2 B11754345 Methyl 3-chloro-4-(trifluoromethyl)benzoate

Methyl 3-chloro-4-(trifluoromethyl)benzoate

Cat. No.: B11754345
M. Wt: 238.59 g/mol
InChI Key: KDHUGMJJHKITFV-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6ClF3O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 3-chloro-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of 3-chloro-4-(trifluoromethyl)benzyl alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 3-chloro-4-(trifluoromethyl)benzoate is used in various scientific research fields:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: In the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-chloro-4-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group is known to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3-(trifluoromethyl)benzoate
  • Methyl 3-trifluoromethylbenzoate
  • Methyl 4-trifluoromethylbenzoate

Uniqueness

Methyl 3-chloro-4-(trifluoromethyl)benzoate is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced stability under oxidative conditions.

Properties

Molecular Formula

C9H6ClF3O2

Molecular Weight

238.59 g/mol

IUPAC Name

methyl 3-chloro-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H6ClF3O2/c1-15-8(14)5-2-3-6(7(10)4-5)9(11,12)13/h2-4H,1H3

InChI Key

KDHUGMJJHKITFV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(F)(F)F)Cl

Origin of Product

United States

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